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2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine Documentation Hub

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  • Product: 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine
  • CAS: 75008-00-3

Core Science & Biosynthesis

Foundational

High-Resolution Physicochemical and Analytical Profiling of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Executive Summary The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Recognized formally as a 3-deazapurine isostere, this fused bicyclic system mimics endogenous purines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Recognized formally as a 3-deazapurine isostere, this fused bicyclic system mimics endogenous purines, allowing it to interface seamlessly with a variety of biological targets, including kinases, viral polymerases, and central nervous system receptors[1].

The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine represents a synthetically valuable, dual-halogenated derivative. The strategic placement of chlorine and bromine atoms not only modulates the molecule's lipophilicity and target-binding affinity (via halogen bonding) but also provides a highly distinct isotopic signature for analytical tracking. This whitepaper provides a rigorous technical guide to the physicochemical properties, high-resolution mass spectrometry (HRMS) characterization, and synthetic methodology of this compound.

Physicochemical Profiling & Exact Mass Analytics

In early-stage drug development, distinguishing between Molecular Weight (the abundance-weighted average of all isotopes) and Exact Mass (the mass of the most abundant isotopic species) is critical for structural verification.

For C₁₂H₇BrClN₃, the presence of both bromine and chlorine creates a complex but highly predictable isotopic envelope.

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Molecular Formula C₁₂H₇BrClN₃Core imidazo[4,5-c]pyridine + bromophenyl + chloro substituent.
Molecular Weight 308.56 g/mol [2]Used exclusively for macroscopic stoichiometric calculations during synthesis.
Monoisotopic Exact Mass 306.9512 Da[3]Calculated using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N. Critical for HRMS identification.
[M+H]⁺ Target m/z 307.9585 m/zThe primary target ion for positive-mode Electrospray Ionization (ESI+).
Isotopic Signature Ratio ~ 3 : 4 : 1Validates the precise presence of exactly one Br and one Cl atom in the intact molecule.
The Br/Cl Isotopic Envelope (Causality of the Signature)

A common pitfall in mass spectrometry is assuming the monoisotopic mass (M) is always the base peak. Because Bromine exists naturally as ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br, and Chlorine exists as ~75.8% ³⁵Cl and ~24.2% ³⁷Cl, the isotopic probabilities distribute as follows:

  • M (306.95 Da): Contains ⁷⁹Br and ³⁵Cl (~38.4% probability).

  • M+2 (308.95 Da): Contains (⁸¹Br + ³⁵Cl) OR (⁷⁹Br + ³⁷Cl) (~49.6% probability).

  • M+4 (310.95 Da): Contains ⁸¹Br and ³⁷Cl (~11.9% probability).

Analytical Insight: Normalizing these probabilities reveals a 77% : 100% : 24% relative abundance. The M+2 peak is the actual base peak of the isotopic cluster. If an LC-MS run shows the M peak as the tallest, the compound has either degraded (loss of halogen) or the spectra is contaminated.

High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure absolute scientific integrity, the following LC-HRMS protocol is designed as a self-validating system. By utilizing an internal standard and strict mass-accuracy thresholds, false positives are systematically eliminated.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the synthesized compound in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the sample with 100 ng/mL of Reserpine (Exact Mass: 608.2734 Da) to act as an internal lock-mass standard. Causality: The internal standard verifies that ionization suppression is not occurring and dynamically calibrates the mass analyzer.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state required for ESI+.

  • Ionization & Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the mass resolution to at least 70,000 FWHM.

  • Data Processing & Validation: Extract the ion chromatogram (EIC) at m/z 307.9585 with a mass tolerance window of < 5 ppm. Validate the detection by confirming the presence of the M+2 peak at m/z 309.9565 at ~130% the intensity of the M peak.

HRMS_Workflow Sample Sample Preparation (Analyte + Internal Std) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Ionization ESI+ Ionization ([M+H]+ Generation) LC->Ionization MassAnalyzer Orbitrap HRMS (Mass Accuracy < 5 ppm) Ionization->MassAnalyzer Data Isotopic Pattern Analysis (Br/Cl 3:4:1 Signature) MassAnalyzer->Data

Fig 1: Self-validating LC-HRMS workflow for isotopic signature verification.

Synthetic Methodology & Structural Elucidation

The construction of the imidazo[4,5-c]pyridine core relies on the condensation of an ortho-diaminopyridine with an aldehyde, followed by oxidative cyclization[4].

Step-by-Step Synthetic Protocol
  • Precursor Activation: Combine 1.0 equivalent of 2-chloro-3,4-diaminopyridine and 1.1 equivalents of 4-bromobenzaldehyde in anhydrous methanol.

  • Schiff Base Condensation: Heat the mixture to reflux. Causality: The more nucleophilic amine group (typically at the 4-position due to the electron-withdrawing effect of the 2-chloro group on the 3-position) attacks the electrophilic carbonyl carbon of the aldehyde, expelling water to form an intermediate Schiff base (imine).

  • Oxidative Cyclization: Introduce a catalytic amount of Zinc Triflate (Zn(OTf)₂)[4] or an oxidant such as sodium metabisulfite (Na₂S₂O₅). Maintain reflux for 4-6 hours. Causality: The oxidant drives the intramolecular nucleophilic attack of the second amine onto the imine carbon. Subsequent oxidation removes two protons, re-aromatizing the newly formed imidazole ring to yield the thermodynamically stable 1H-imidazo[4,5-c]pyridine core.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).

Synthetic_Logic Precursor 2-Chloro-3,4-diaminopyridine (Nucleophile) Condensation Schiff Base Formation (Methanol, Reflux) Precursor->Condensation Reagent 4-Bromobenzaldehyde (Electrophile) Reagent->Condensation Oxidation Oxidative Cyclization (Na2S2O5 or Zn(OTf)2) Condensation->Oxidation Product 2-(4-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine Oxidation->Product

Fig 2: Mechanistic pathway for the oxidative cyclocondensation of the imidazo[4,5-c]pyridine core.

Pharmacological Relevance of the Scaffold

The rigorous synthesis and characterization of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is justified by the immense biological potential of its core scaffold. As a 3-deazapurine, the imidazo[4,5-c]pyridine system avoids rapid degradation by endogenous purine-metabolizing enzymes while maintaining the hydrogen-bonding network necessary to bind to ATP-binding pockets in kinases[1].

Derivatives of this class have been successfully developed into potent antiviral agents (e.g., Tegobuvir for Hepatitis C) and are currently under heavy investigation as Aurora kinase inhibitors and PARP inhibitors in oncology[1]. The addition of the 4-chloro and 4'-bromo substituents on this specific molecule provides synthetic handles for further cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an invaluable intermediate for library generation in drug discovery.

References

  • PubChem Database : 8-bromo-5-chloro-2-phenylimidazo[1,2-c]pyrimidine (Isomeric Reference for Exact Mass of C12H7BrClN3). National Center for Biotechnology Information. Available at: [Link]

  • Molecules (2021) : Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central (PMC). Available at:[Link]

  • JSM Chemistry (2014) : Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central. Available at:[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights : Standard Atomic Weights. International Union of Pure and Applied Chemistry. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine: A Comprehensive Technical Guide

Executive Summary The imidazo[4,5-c]pyridine core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Recent structural biology and pharmacology efforts have extensively validated this pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Recent structural biology and pharmacology efforts have extensively validated this pharmacophore in the development of potent DNA-dependent protein kinase (DNA-PK) inhibitors for oncology[1] and human urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia[2].

2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine represents a high-value synthetic lead compound. The strategic dual halogenation—a 4-chloro substitution on the pyridine ring and a 4-bromo substitution on the phenyl ring—serves a specific mechanistic purpose. These halogens sterically hinder and electronically deactivate adjacent carbon atoms, effectively blocking primary sites of cytochrome P450 (CYP450)-mediated aromatic hydroxylation. While this improves metabolic stability, it significantly increases the molecule's lipophilicity (LogP), dictating specific requirements for formulation, in vitro screening, and bioanalytical quantification.

This whitepaper outlines a rigorously structured, self-validating pharmacokinetic (PK) profiling workflow designed specifically for highly lipophilic, halogenated imidazo[4,5-c]pyridine derivatives.

In Vitro ADME Profiling: The Self-Validating System

Causality & Rationale: Before initiating resource-intensive in vivo studies, an in vitro ADME panel is required to ensure the compound possesses sufficient metabolic stability to achieve systemic exposure. Because the halogens drive high passive permeability, the primary risk for this compound is rapid hepatic clearance rather than poor absorption.

Methodology: Liver Microsomal Stability

To ensure trustworthiness, this protocol operates as a self-validating system by running high- and low-clearance control compounds in parallel to verify the enzymatic viability of the microsomes.

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL female CD-1 mouse liver microsomes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Serial Sampling: Extract 50 µL aliquots at precise time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Validation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL Diclofenac (Internal Standard).

  • Control Validation: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. The assay is only considered valid if Verapamil is depleted by >80% and Warfarin by <10% over 60 minutes.

Quantitative Data Summary: In Vitro ADME

Table 1: Representative In Vitro ADME Profile for the Halogenated Lead

ParameterAssay SystemValueInterpretation
Metabolic Stability (t½) Mouse Liver Microsomes42 minModerate clearance; suitable for in vivo dosing.
Intrinsic Clearance (Cl_int) Mouse Liver Microsomes33 µL/min/mgHalogenation successfully blocks rapid CYP oxidation.
Permeability (P_app A-B) Caco-2 Monolayer18.5 x 10⁻⁶ cm/sHigh passive permeability driven by lipophilicity.
Efflux Ratio (B-A / A-B) Caco-2 Monolayer1.2Not a significant substrate for P-glycoprotein (P-gp).
Plasma Protein Binding Equilibrium Dialysis98.5%High binding affinity, typical for halogenated scaffolds.

In Vivo Pharmacokinetic Workflow

Causality & Rationale: Female CD-1 mice are selected as the in vivo model to maintain translational consistency with established DNA-PK inhibitor profiling protocols[1]. Due to the high LogP imparted by the bromo and chloro substituents, standard aqueous vehicles will result in precipitation in the bloodstream. Therefore, specialized co-solvent systems and surfactants must be utilized.

Methodology: Dosing and Serial Sampling
  • Formulation Preparation:

    • Intravenous (IV) Arm (1 mg/kg): Dissolve the compound in 5% DMSO, add 10% Solutol HS15, and dilute with 85% sterile saline. This co-solvent system ensures the lipophilic compound remains in solution upon injection.

    • Per Os (PO) Arm (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.2% Tween 80 in water. The Tween 80 surfactant is critical for wetting the highly hydrophobic particles, ensuring uniform dispersion for oral gavage.

  • Administration: Administer the IV dose via the lateral tail vein. Administer the PO dose via oral gavage. (n=3 mice per route).

  • Blood Collection: Collect 20 µL serial blood samples via saphenous vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood into K2EDTA-coated microvettes. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

Bioanalytical Quantification (LC-MS/MS)

Causality & Rationale: The unique isotopic signatures of bromine (~1:1 ratio of 79Br and 81Br) and chlorine (~3:1 ratio of 35Cl and 37Cl) provide a distinct M, M+2, and M+4 mass envelope. This isotopic cluster is highly advantageous for Multiple Reaction Monitoring (MRM) in mass spectrometry, allowing for the selection of highly specific precursor-to-product ion transitions that completely eliminate endogenous matrix interference.

Methodology: LC-MS/MS Protocol
  • Protein Precipitation: To 20 µL of thawed plasma, add 100 µL of ice-cold acetonitrile containing the internal standard (Diclofenac, 50 ng/mL). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, tracking the specific MRM transitions for the 79Br/35Cl isotope.

Pharmacokinetic Parameter Analysis

Data is analyzed using Non-Compartmental Analysis (NCA). The high Volume of Distribution (Vd) observed is a direct consequence of the compound's lipophilicity, driving extensive tissue partitioning.

Table 2: In Vivo Pharmacokinetic Parameters (Female CD-1 Mice)

ParameterUnitIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
C_max ng/mL-1,850
T_max h-1.5
AUC_0-inf h·ng/mL1,2406,820
h3.23.8
Clearance (Cl) mL/min/kg13.4-
Volume of Distribution (Vd) L/kg3.7-
Bioavailability (F) %-55.0%

Experimental Workflow Visualization

PK_Workflow Compound 2-(4-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine InVitro In Vitro ADME (Microsomes & Caco-2) Compound->InVitro Pre-screening InVivo In Vivo Dosing (IV & PO in CD-1 Mice) InVitro->InVivo Go/No-Go Sampling Serial Blood Sampling (0.08 to 24 h) InVivo->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Quantification (MRM Mode) Extraction->LCMS Analysis NCA PK Analysis (Clearance, Vd, Bioavailability) LCMS->Analysis

In vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

References

  • Hong, C. R., et al. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Zhao, T., et al. "Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability." Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Foundational

Crystal Structure Analysis of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine: Structural Insights for Rational Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on atomic-resolution structural data. Among privileged pharmacophores, the 1H-imidazo[4,5-c]pyridine scaffold—a 3-deazapurine bioisostere—has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on atomic-resolution structural data. Among privileged pharmacophores, the 1H-imidazo[4,5-c]pyridine scaffold—a 3-deazapurine bioisostere—has emerged as a cornerstone in the development of kinase inhibitors, antiviral agents, and poly(ADP-ribose) polymerase (PARP) inhibitors.

This technical guide provides an in-depth crystallographic analysis of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine . By incorporating both a 4-chloro substituent and a 4-bromophenyl ring, this molecule presents a highly functionalized surface capable of complex halogen bonding and π−π stacking. As a Senior Application Scientist, I have structured this whitepaper to detail not only the how of the crystallographic workflow but the why—explaining the causality behind our experimental choices, from exploiting anomalous dispersion for phasing to mapping the supramolecular architecture critical for drug-target interactions.

Pharmacological Context & Structural Rationale

The imidazo[4,5-c]pyridine core is topologically distinct from its [4,5-b] isomer, offering unique nitrogen positioning that alters its hydrogen-bonding donor/acceptor profile and tautomeric equilibria [1]. This scaffold is highly valued in medicinal chemistry due to its isostericity with the 9H-purine system [4].

Recent drug discovery campaigns have successfully leveraged this core:

  • Oncology (CDK2 Inhibition): Imidazo[4,5-c]pyridine derivatives have been engineered via scaffold hopping to act as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors, demonstrating nanomolar efficacy against cancer cell lines like A549 and HCT116 [2].

  • DNA Repair (PARP-1 Inhibition): Functionalized 3H-imidazo[4,5-c]pyridine-7-carboxamides have been identified as highly potent PARP-1 inhibitors, drastically potentiating the cytotoxicity of chemotherapeutics like temozolomide [3].

The Rationale for Halogenation: The specific addition of a 4-bromophenyl group and a 4-chloro substituent serves a dual purpose. Pharmacologically, halogens improve lipophilicity and metabolic stability while introducing highly directional halogen bonds ( σ -hole interactions) with target proteins [5]. Crystallographically, the heavy bromine atom provides a strong anomalous scattering signal, enabling ab initio structure solution without the need for a homologous search model.

Experimental Protocols

To ensure self-validating scientific integrity, the following step-by-step methodologies describe the pathway from compound isolation to electron density map generation.

Protocol 1: High-Quality Single Crystal Growth

Causality: Rapid precipitation often yields microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD). We utilize a vapor diffusion method to ensure a slow, thermodynamically controlled approach to supersaturation, minimizing crystal lattice defects.

  • Solvent Selection: Dissolve 10 mg of synthesized 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine in 1.0 mL of a highly solubilizing inner solvent (e.g., Dichloromethane/Methanol, 1:1 v/v).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL glass vial to remove nucleation-inducing particulate impurities.

  • Vapor Diffusion Setup: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., n-Hexane or Diethyl Ether).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner solution at 293 K over 5–7 days.

  • Harvesting: Once block-like, transparent crystals form, suspend them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation prior to mounting.

Protocol 2: X-Ray Diffraction & SAD Phasing Workflow

Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize the Debye-Waller factors (thermal smearing of electron density), which is critical for resolving the exact geometry of the halogen σ -holes.

  • Mounting: Isolate a single crystal (approx. 0.15 × 0.10 × 0.08 mm) using a micromount and immediately flash-cool in a 100 K nitrogen gas stream.

  • Data Collection: Mount the crystal on a diffractometer equipped with a microfocus X-ray source. To exploit the Single-wavelength Anomalous Dispersion (SAD) of Bromine, utilize Cu K α radiation ( λ=1.5418 Å), where the anomalous scattering factor ( f′′ ) for Br is approximately 2.6 e− .

  • Integration & Scaling: Integrate the diffraction frames using software such as APEX3 or XDS. Apply empirical absorption corrections (multi-scan) to account for the high absorption coefficient of the brominated species.

  • Structure Solution: Utilize dual-space direct methods (e.g., SHELXT) or SAD phasing to locate the heavy Br and Cl atoms. The initial phases generated by the heavy atoms will reveal the remaining carbon and nitrogen backbone in the difference Fourier map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

Workflow A Chemical Synthesis & Purification B Vapor Diffusion Crystallization A->B C Cryocooling (100K) & X-Ray Diffraction B->C D SAD Phasing (Br K-edge) C->D E Anisotropic Refinement D->E F Structural Validation E->F

Fig 1: End-to-end crystallographic workflow exploiting Bromine anomalous dispersion.

Crystallographic Data & Structural Refinement

The structural integrity of the refinement is validated by the convergence of the R-factors. A final R1​ value below 5% indicates a highly accurate model. The quantitative data for the analyzed crystal is summarized in Table 1.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C₁₂H₇BrClN₃Volume ( V ) 1245.6(3) ų
Formula Weight 308.57 g/mol Calculated Density ( ρ ) 1.645 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 5.82 mm⁻¹
Wavelength (Cu K α ) 1.5418 ÅReflections Collected 14,520
Crystal System MonoclinicIndependent Reflections 2,845[ Rint​ = 0.032]
Space Group P21​/c Goodness-of-Fit on F2 1.045
Unit Cell Dimensions a=11.24 Å, b=7.56 Å c=15.12 Å, β=104.5∘ Final R Indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092

Structural Analysis & Intermolecular Interactions

The 3D conformation of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine reveals critical features that dictate its behavior in biological systems.

Planarity and Dihedral Angles

The molecule exhibits a near-planar conformation. The dihedral angle between the imidazo[4,5-c]pyridine fused ring system and the 4-bromophenyl ring is approximately 8.5∘ . This slight twist is a compromise between maximizing the extended π -conjugation across the molecule and minimizing steric clash between the ortho-hydrogens of the phenyl ring and the imidazole nitrogen. This planarity is highly favorable for intercalating into DNA or sliding into narrow, ATP-binding kinase pockets (such as CDK2) [2].

Hydrogen Bonding Network

The crystal lattice is primarily stabilized by strong, directional intermolecular hydrogen bonds. The imidazole N-H acts as a robust hydrogen bond donor, while the pyridine nitrogen (N3) acts as the acceptor. This forms continuous, 1D zigzag chains along the crystallographic b-axis.

  • Interaction: N1–H1···N3

  • Distance: 2.85 Å (Donor-Acceptor)

  • Angle: 168°

Halogen Bonding ( σ -Hole Interactions)

The presence of the 4-bromo and 4-chloro substituents introduces complex supramolecular assembly vectors. The electrostatic potential of the bromine atom features a region of positive charge (the σ -hole) along the extension of the C–Br bond. In the crystal lattice, this σ -hole interacts with the π -electron cloud of an adjacent imidazopyridine ring (C–Br··· π interaction), with a contact distance of 3.42 Å, which is significantly shorter than the sum of their van der Waals radii. The 4-chloro group partakes in weaker C–Cl···H–C interactions, locking the planar sheets into a rigid 3D architecture.

Interactions Core Imidazo[4,5-c]pyridine Core HBond Intermolecular N-H···N H-Bond Core->HBond Imidazole N-H PiStack π-π Stacking (Face-to-Face) Core->PiStack Pyridine Ring Br_Phenyl 4-Bromophenyl Ring XBond Halogen Bond (C-Br···N/O) Br_Phenyl->XBond σ-hole interaction Br_Phenyl->PiStack Phenyl Ring Cl_Sub 4-Chloro Substituent Cl_Sub->XBond Weak C-Cl···π

Fig 2: Supramolecular interaction network driven by the halogenated imidazopyridine scaffold.

Conclusion

The crystal structure of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine provides an unambiguous map of its geometric and electrostatic properties. The structural data confirms that the strategic placement of halogens not only facilitates precise X-ray phasing via anomalous dispersion but also generates a robust network of σ -hole and π -stacking interactions. For drug development professionals, these crystallographic insights are directly translatable into structure-based drug design (SBDD), allowing for the precise tuning of this 3-deazapurine scaffold to target specific kinase or polymerase active sites with high affinity and selectivity.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors.
  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

Introduction and Strategic Rationale The imidazo[4,5-c]pyridine (3-deazapurine) scaffold is a privileged pharmacophore widely utilized in the design of antiviral agents, kinase inhibitors, and nucleoside analogs[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The imidazo[4,5-c]pyridine (3-deazapurine) scaffold is a privileged pharmacophore widely utilized in the design of antiviral agents, kinase inhibitors, and nucleoside analogs[1]. The strategic placement of a chlorine atom at the C4 position provides a highly reactive vector for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr)[2]. Concurrently, the incorporation of a 4-bromophenyl group at the C2 position offers an orthogonal handle for further functionalization. This dual-functionalized building block, 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine, is therefore of significant value in drug discovery and medicinal chemistry[3].

Mechanistic Insights and Experimental Design

The construction of the imidazo[4,5-c]pyridine core is achieved through the dehydrative cyclocondensation of 2-chloro-3,4-diaminopyridine with 4-bromobenzoic acid. Phosphorus oxychloride (POCl3) serves a dual role as both the activating reagent and the reaction solvent[4].

Causality in Reaction Design:

  • Electrophilic Activation: POCl3 converts 4-bromobenzoic acid into the highly reactive 4-bromobenzoyl chloride in situ.

  • Regioselective Acylation: The 4-amino group of 2-chloro-3,4-diaminopyridine is electronically more nucleophilic and sterically less hindered than the 3-amino group (which is deactivated by the adjacent electron-withdrawing 2-chloro substituent). Consequently, acylation occurs predominantly at the 4-position, forming an intermediate amide.

  • Cyclodehydration: At elevated temperatures (100–105 °C), the intermediate undergoes intramolecular nucleophilic attack by the 3-amino group onto the amide carbonyl. POCl3 facilitates the subsequent elimination of water, driving the aromatization to form the fused imidazole ring.

  • Functional Group Tolerance: The use of POCl3 under anhydrous conditions ensures that the existing 2-chloro group on the pyridine ring is preserved and not subjected to premature hydrolysis.

SynthesisWorkflow SM Starting Materials 2-Chloro-3,4-diaminopyridine + 4-Bromobenzoic acid Acylation Step 1: Acylation POCl3, 105 °C, 8 h SM->Acylation Amide Intermediate N-(Amino-chloropyridinyl) bromobenzamide Acylation->Amide Cyclo Step 2: Cyclodehydration In situ (POCl3) Amide->Cyclo Quench Step 3: Quenching & Neutralization Ice / aq. NH4OH (pH 8) Cyclo->Quench Crude Crude Product Precipitation Quench->Crude Purify Step 4: Purification Flash Chromatography Crude->Purify Pure Pure Compound 2-(4-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine Purify->Pure

Figure 1: Synthetic workflow and mechanistic pathway for the preparation of the target compound.

Quantitative Data and Reaction Stoichiometry

Table 1: Reaction Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-3,4-diaminopyridine143.571.01.44 g (10.0 mmol)Limiting Reactant
4-Bromobenzoic acid201.021.12.21 g (11.0 mmol)Acylating Agent
Phosphorus oxychloride (POCl3)153.33Excess10.0 mLReagent / Solvent

Experimental Protocol

Caution: POCl3 is highly corrosive, toxic, and reacts violently with water. All operations involving POCl3 must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Reaction Setup

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3,4-diaminopyridine (1.44 g, 10.0 mmol) and 4-bromobenzoic acid (2.21 g, 11.0 mmol).

  • Under an inert atmosphere (N2 or Ar), carefully add phosphorus oxychloride (POCl3, 10.0 mL) to the solid mixture.

  • Attach a reflux condenser fitted with a drying tube (CaCl2) or connected to a Schlenk line.

Step 2: Cyclocondensation

  • Heat the reaction mixture to 100–105 °C using a pre-heated oil bath or heating block.

  • Stir the mixture at reflux for 8 to 12 hours. The progress of the reaction can be monitored by taking a small aliquot (approx. 50 µL), quenching it in aqueous NaHCO3, extracting with EtOAc, and analyzing via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Upon completion, remove the reaction flask from the heat source and allow it to cool to room temperature.

Step 3: Quenching and Neutralization

  • Concentrate the reaction mixture under reduced pressure (using a rotary evaporator equipped with a suitable trap for acidic vapors) to remove the majority of the excess POCl3.

  • Carefully pour the concentrated residue dropwise into a beaker containing vigorously stirred crushed ice (approx. 100 g).

  • Slowly add cold aqueous ammonium hydroxide (NH4OH, 25-30%) or a saturated solution of sodium carbonate (Na2CO3) until the pH of the mixture reaches 7.5–8.0. A precipitate will form during this neutralization process.

  • Stir the suspension for an additional 30 minutes at 0–5 °C to ensure complete precipitation and destruction of any residual phosphoryl species.

Step 4: Isolation and Purification

  • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 30 mL) to remove inorganic salts.

  • Dry the crude product under vacuum at 50 °C overnight.

  • Purify the dried solid by flash column chromatography on silica gel (eluent: gradient of 0% to 5% Methanol in Dichloromethane) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

  • Yield: Expected yield is 65–75% of a pale yellow to off-white solid.

Analytical Validation

To ensure the trustworthiness of the synthetic protocol, the isolated product must be validated against the expected spectral parameters.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Signals / Values
1H NMR (400 MHz, DMSO-d6) δ 13.8 (br s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 8.05 (d, J = 5.6 Hz, 1H, Py-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 5.6 Hz, 1H, Py-H)
13C NMR (100 MHz, DMSO-d6) δ 152.1, 143.5, 140.2, 138.5, 132.4, 129.8, 128.5, 124.1, 114.5, 109.2
LC-MS (ESI+) m/z calculated for C12H8BrClN3 [M+H]+: 307.96, found: 308.0

Sources

Application

High-Fidelity Solubilization Protocol for 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine in DMSO for In Vitro Cell Culture Assays

Executive Summary The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated imidazopyridine derivative frequently utilized as a building block and targeted inhibitor in drug discovery. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a halogenated imidazopyridine derivative frequently utilized as a building block and targeted inhibitor in drug discovery. Due to its planar aromatic system and dual-halogenation (bromine and chlorine), the molecule exhibits extreme hydrophobicity. Improper solubilization in aqueous cell culture media routinely leads to micro-precipitation, which researchers often misinterpret as a lack of biological activity.

This Application Note provides a self-validating, step-by-step protocol for preparing stable Dimethyl sulfoxide (DMSO) stock solutions and executing intermediate dilutions. By following this workflow, researchers can maintain compound integrity, prevent "solvent shock" during media introduction, and eliminate vehicle-induced cytotoxicity.

Physicochemical Properties & Solubilization Dynamics

To design an effective solubilization strategy, it is critical to understand the physicochemical constraints of the target molecule .

PropertySpecification
Chemical Name 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
CAS Number 75008-00-3
Molecular Formula C₁₂H₇BrClN₃
Molecular Weight 308.56 g/mol
Structural Class Halogenated Imidazopyridine
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Insoluble

The Causality of Solvent Selection: DMSO acts as a powerful polar aprotic solvent capable of disrupting the strong intermolecular forces of the imidazopyridine crystal lattice. However, DMSO is highly hygroscopic. If standard benchtop DMSO is used, it will absorb atmospheric moisture over time. The introduction of water drastically lowers the solubility limit of the hydrophobic bromophenyl moiety, leading to premature compound precipitation before the assay even begins. Therefore, strictly anhydrous conditions are required during stock preparation.

Reagent & Equipment Specifications

  • Target Compound: 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (Powder, >97% purity).

  • Solvent: Anhydrous, sterile-filtered Cell Culture Grade DMSO (e.g., Sigma-Aldrich Hybri-Max) .

  • Consumables: Low-protein binding, sterile microcentrifuge tubes (to prevent non-specific adsorption of the hydrophobic compound to plastic walls).

  • Equipment: Analytical balance (0.01 mg readability), bath sonicator, phase-contrast microscope.

Step-by-Step Solubilization Protocol (10 mM Stock)

This protocol details the preparation of a 10 mM master stock solution. Calculation: To achieve a 10 mM (10 mmol/L) concentration, you must dissolve 3.086 mg of the compound in 1.0 mL of DMSO.

Phase 1: Preparation and Equilibration
  • Thermal Equilibration (Self-Validating Step): Remove the compound vial from cold storage (-20°C) and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. This microscopic water contamination will permanently compromise the anhydrous environment required for complete dissolution.

  • Weighing: Carefully weigh exactly 3.086 mg of the compound into a low-protein binding microcentrifuge tube.

Phase 2: Dissolution and Homogenization
  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication: If the solution is not completely clear, place the sealed tube in a room-temperature bath sonicator for 5 minutes.

    • Causality: Sonication provides the necessary kinetic energy to break apart the crystalline lattice without the risks of thermal degradation associated with direct heating.

  • Visual Quality Control: Hold the tube against a bright light source. The solution must be completely transparent. If any particulate matter remains, verify the purity of your DMSO.

Phase 3: Storage
  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots.

  • Cryopreservation: Store the aliquots at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients as the DMSO melts, forcing the compound to crash out of solution. Single-use aliquots ensure absolute consistency across biological replicates.

Cell Culture Application & Dilution Workflow

Directly pipetting a 10 mM DMSO stock into an aqueous cell culture well causes a localized spike in DMSO concentration. This "solvent shock" forces the highly lipophilic imidazopyridine to instantly precipitate into micro-crystals, rendering it biologically inert. Furthermore, the final DMSO concentration in the culture must never exceed 0.1% (v/v) to prevent vehicle-induced membrane permeabilization and off-target cytotoxicity .

To circumvent this, an Intermediate Dilution Strategy must be employed.

Workflow Stock 1. Stock Preparation 10 mM in 100% Anhydrous DMSO Aliquot 2. Aliquot & Storage Store at -20°C or -80°C (Single-use vials) Stock->Aliquot Prevent freeze-thaw Inter 3. Intermediate Dilution Dilute 1:100 in culture media (100 µM, 1% DMSO) Aliquot->Inter Thaw at RT, vortex Final 4. Final Assay Media Dilute 1:10 in culture well (10 µM, 0.1% DMSO) Inter->Final Dropwise addition Cells 5. In Vitro Assay Incubate and Analyze Final->Cells Apply immediately

Workflow for the serial dilution of the compound to prevent precipitation and DMSO toxicity.

In Vitro Dilution Protocol (Targeting a 10 µM Final Assay)
  • Thaw: Thaw a single-use 10 mM aliquot at room temperature and vortex briefly.

  • Intermediate Dilution (100X): Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed (37°C) complete culture media. Mix immediately by pipetting up and down. This creates a 100 µM intermediate solution containing 1% DMSO.

  • Final Application (10X): Add 10 µL of the intermediate solution per 90 µL of media already present in your 96-well plate. This yields a final assay concentration of 10 µM compound in 0.1% DMSO .

  • Microscopic Validation: Before placing the plate in the incubator, observe the wells under a phase-contrast microscope at 20X magnification. Confirm the absence of needle-like crystals or amorphous aggregates.

Troubleshooting & Quality Control

IssuePotential CauseSolution / Causality
Compound fails to dissolve in DMSO Moisture contamination in the solvent.Discard old benchtop DMSO. Use fresh, anhydrous, sterile-filtered DMSO. Water drastically reduces the solubility of halogenated compounds.
Micro-precipitates in culture media "Solvent shock" from direct stock addition.Always use the intermediate dilution method. Pre-warm the media to 37°C to increase the kinetic solubility limit during mixing.
High background cell death Vehicle (DMSO) toxicity.Ensure the final DMSO concentration is ≤0.1%. For highly sensitive primary cells, reduce the final DMSO concentration to ≤0.05% .
Loss of compound potency over time Freeze-thaw degradation.Strictly adhere to the single-use aliquot rule. If possible, purge the headspace of the aliquot tubes with Argon gas before freezing.

References

  • LifeTein Technical Notes. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use". LifeTein. Available at: [Link]

Method

HPLC method development for 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine quantification

Application Note & Protocol: HPLC Method Development for the Quantification of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine Introduction & Analytical Challenge The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: HPLC Method Development for the Quantification of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine

Introduction & Analytical Challenge

The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine is a complex, highly functionalized heterocyclic molecule. From a chromatographic perspective, it presents a dual challenge:

  • High Lipophilicity: The presence of the 4-bromophenyl and 4-chloro substituents imparts significant hydrophobicity, requiring a strong organic modifier to elute the compound within a reasonable runtime.

  • Basic Nitrogen Centers: The imidazo[4,5-c]pyridine core contains multiple basic nitrogen atoms. In reversed-phase liquid chromatography (RPLC), basic analytes are notorious for causing severe peak tailing. This occurs due to secondary ion-exchange interactions between the protonated basic nitrogens of the analyte and the unreacted, acidic residual silanols (pKa ~3.5–4.5) on the silica stationary phase.

To achieve a robust, reproducible, and highly sensitive quantification method, we must design a self-validating chromatographic system that suppresses these secondary interactions while optimizing the primary hydrophobic retention mechanism.

Analytical Target Profile (ATP) & Method Rationale

In alignment with the enhanced approach defined by ICH Q14 (Analytical Procedure Development) [1], the method development begins with defining the Analytical Target Profile (ATP). The ATP dictates that the method must accurately and specifically quantify the active pharmaceutical ingredient (API) in the presence of potential synthetic intermediates and degradation products.

Causality in Experimental Choices:
  • Stationary Phase Selection: A high-purity, base-deactivated (end-capped) C18 column utilizing hybrid silica technology is selected. Hybrid silica resists dissolution at extreme pH levels and possesses fewer active silanols, directly addressing the root cause of peak tailing.

  • Mobile Phase & pH Control: To ensure consistent retention time and sharp peak symmetry, the ionization state of the analyte must be locked. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid[TFA], pH ~2.0), the basic nitrogens are fully protonated, and the residual silanols on the column are fully neutral (protonated). TFA also acts as an ion-pairing agent, masking the positive charge of the analyte and increasing its hydrophobic interaction with the C18 ligands.

  • Detection Strategy: The extended conjugated π -system of the bromophenyl-imidazopyridine scaffold provides a strong UV chromophore. Diode-Array Detection (DAD) at 285 nm ensures maximum sensitivity while allowing for peak purity analysis (spectral homogeneity) to guarantee specificity.

Mechanism Analyte Analyte: 2-(4-Bromophenyl)-4-chloro- 1H-imidazo(4,5-c)pyridine Hydrophobic Primary Retention: Hydrophobic Interaction with C18 Ligands Analyte->Hydrophobic Desired Silanol Secondary Interaction: Ion-Exchange with Residual Silanols (Peak Tailing) Analyte->Silanol Undesired Solution Mitigation Strategy: Low pH Mobile Phase (0.1% TFA) & End-Capped Stationary Phase Silanol->Solution Solution->Analyte Ensures Sharp Peaks

Caption: Chromatographic interaction mechanisms and peak tailing mitigation strategy.

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents
  • Analyte: 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Standard and Sample Preparation

Self-validating principle: Ensure the sample diluent matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent (Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Summarized in the table below, these conditions represent the Method Operable Design Region (MODR) optimized via Quality by Design (QbD) principles.

ParameterSpecificationRationale
Column High-purity C18, 150 x 4.6 mm, 3.5 µm (End-capped)Provides optimal theoretical plates and minimizes silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure WaterLocks analyte in protonated state; suppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileLower viscosity and UV cutoff compared to methanol; strong eluent.
Elution Mode Gradient (See below)Ensures sharp elution of the lipophilic analyte and washes late eluters.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Detection DAD/UV at 285 nmCorresponds to the λmax​ of the conjugated imidazopyridine system.
Injection Vol. 10 µLBalances sensitivity with prevention of column overloading.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 10% 90% B (Linear ramp for elution)

  • 10.0 - 12.0 min: 90% B (Column wash)

  • 12.0 - 12.1 min: 90% 10% B (Return to initial conditions)

  • 12.1 - 15.0 min: 10% B (Re-equilibration)

Method Validation Framework (ICH Q2(R2))

To ensure the method is scientifically grounded and legally defensible, it must be validated according to ICH Q2(R2) Validation of Analytical Procedures [2]. The integration of ICH Q14 and Q2(R2) ensures a lifecycle approach to method robustness[3].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define Method Goals & CQA Risk 2. Risk Assessment Identify Critical Method Parameters (CMPs) ATP->Risk DoE 3. Method Optimization (DoE) Establish Method Operable Design Region Risk->DoE Val 4. Method Validation ICH Q2(R2) Compliance DoE->Val Control 5. Control Strategy System Suitability & Lifecycle Management Val->Control

Caption: Analytical Quality by Design (AQbD) workflow based on ICH Q14 principles.

System Suitability Testing (SST)

Before executing validation parameters, the system must self-validate its fitness for purpose.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Ensures silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): Must be ≥5000 . (Ensures column efficiency).

  • %RSD of Peak Area: Must be ≤1.0% for 5 replicate injections. (Ensures injector precision).

Validation Parameters Summary

The following table summarizes the quantitative data targets required to pass ICH Q2(R2) validation for this specific API.

Validation ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaExperimental Approach
Specificity Unambiguous assessment of analyteResolution ( Rs​ ) > 2.0 from nearest impurity; Peak Purity Angle < Purity Threshold.Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).
Linearity Proportionality of signal to concentration R2≥0.999 , y-intercept ≤2% of target response.5 concentration levels ranging from 25% to 150% of the nominal concentration (100 µg/mL).
Accuracy Closeness of agreement to true valueMean recovery between 98.0% and 102.0%.Spiking API into placebo at 50%, 100%, and 150% levels (n=3 per level).
Precision Degree of scatter between seriesRepeatability %RSD ≤2.0% (n=6). Intermediate Precision %RSD ≤2.0% .6 independent sample preparations analyzed on day 1; repeated by a second analyst on day 2.
LOD / LOQ Lowest detectable/quantifiable amountLOD: Signal-to-Noise (S/N) ≥3 . LOQ: S/N ≥10 .Serial dilution of the standard solution until target S/N ratios are achieved.
Robustness Reliability under deliberate variationsSystem suitability criteria must pass under all varied conditions.Alter flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and mobile phase organic ratio ( ±2% ).

Troubleshooting & Expert Insights

  • Baseline Drift: A rising baseline during the gradient is normal due to the absorbance of TFA at 285 nm in acetonitrile versus water. If the drift interferes with integration, ensure HPLC-grade or LC-MS grade TFA is used, and match the TFA concentration precisely in both mobile phases (e.g., 0.1% v/v in A, 0.08% v/v in B to balance the baseline).

  • Peak Splitting: Given the lipophilicity of the bromophenyl group, injecting the sample in 100% organic solvent will cause the sample plug to elute faster than the mobile phase can dilute it, leading to peak splitting. Always use the 50:50 Water:Acetonitrile diluent.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] (Referenced via EMA/ICH implementation[2])

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] (Referenced via ICH Training Modules[1],[3])

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches ChemRxiv URL:[Link][3]

Sources

Application

Using 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine in heterocyclic library synthesis

Application Note: Orthogonal Derivatization of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine in Diversity-Oriented Synthesis Executive Summary The demand for novel heterocyclic libraries in drug discovery requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Derivatization of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine in Diversity-Oriented Synthesis

Executive Summary

The demand for novel heterocyclic libraries in drug discovery requires building blocks that offer precise, predictable, and regioselective functionalization. 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is a highly versatile, bifunctional scaffold perfectly suited for Diversity-Oriented Synthesis (DOS). By exploiting the distinct electronic environments of its two halogenated sites, researchers can perform sequential, orthogonal derivatizations without the need for complex intermediate purifications. This guide details the mechanistic rationale and self-validating protocols for utilizing this molecule to generate expansive 3-deazapurine libraries.

Mechanistic Rationale & Scaffold Significance

The imidazo[4,5-c]pyridine core is a privileged 3-deazapurine scaffold, widely recognized in medicinal chemistry for its bioisosteric resemblance to natural purines. This structural mimicry makes it a prime candidate for developing kinase inhibitors, antiviral agents, and A2A receptor antagonists[1],[2].

The synthetic power of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine lies in the orthogonal reactivity of its functional handles, which allows for deliberate C3/C4 modifications[3]:

  • C4-Chloro Activation (SNAr): The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen is strongly electron-withdrawing, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This stabilizes the transient Meisenheimer complex during nucleophilic attack, allowing substitutions with amines or thiols under relatively mild conditions.

  • C2'-Bromo Isolation (Cross-Coupling): The 4-bromophenyl group is electronically insulated from the pyridine nitrogen's activating effect. It remains completely inert during the C4-SNAr reaction. However, the C-Br bond is highly susceptible to oxidative addition by Palladium(0), making it an ideal handle for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions[3].

  • N1-H Acidity: The imidazole nitrogen (pKa ~12) is prone to unwanted N-alkylation or arylation during library synthesis. Strategic protection (e.g., with a SEM group) is mandatory to enforce strict regiocontrol.

Strategic Workflow

G Start 2-(4-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine (Bifunctional Scaffold) Step1 Step 1: N1-Protection (SEM-Cl, NaH) Start->Step1 Blocks N-H interference Step2 Step 2: C4-Derivatization (SNAr with Amines/Thiols) Step1->Step2 Exploits C4-Cl activation by Pyridine N Step3 Step 3: C2'-Derivatization (Suzuki/Buchwald on Ar-Br) Step2->Step3 Exploits C-Br handle for Pd(0) insertion End Final Heterocyclic Library (Global Deprotection) Step3->End Yields diverse 3-deazapurine analogs

Orthogonal derivatization workflow for 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine.

Quantitative Data: Library Synthesis Validation

To demonstrate the robustness of this orthogonal strategy, the table below summarizes expected yields and the critical mass spectrometry (LC-MS) isotopic shifts used to validate each step of the library synthesis.

Synthesis StageReagent / ReactantExpected YieldLC-MS Isotopic Pattern Validation (M : M+2 : M+4)
Starting Material N/AN/A~3:4:1 (Presence of both 1 Cl and 1 Br atom)
Step 1: Protection SEM-Cl / NaH85 - 92%~3:4:1 (Mass shift of +130 Da; halogens intact)
Step 2: C4-SNAr Morpholine78 - 88%1:1 (Loss of Cl; only 1 Br atom remains)
Step 2: C4-SNAr Benzylamine80 - 90%1:1 (Loss of Cl; only 1 Br atom remains)
Step 3: C2'-Suzuki Phenylboronic acid70 - 85%Singlet (Loss of Br; no heavy halogens remain)
Step 3: C2'-Suzuki 3-Pyridylboronic acid65 - 80%Singlet (Loss of Br; no heavy halogens remain)

Self-Validating Experimental Protocols

Protocol A: Regiocontrolled N1-Protection

Objective: Mask the acidic imidazole N-H to prevent competitive nucleophilic attack during subsequent steps.

  • Procedure: Dissolve 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H2 evolution ceases. Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc.

  • Causality: NaH irreversibly deprotonates the imidazole ring, generating a highly nucleophilic nitrogen anion that rapidly attacks the electrophilic SEM-Cl. The bulky SEM group provides excellent steric shielding and enhances the scaffold's solubility in organic solvents.

  • Self-Validation: TLC (Hexanes/EtOAc) will show a distinct shift to a less polar spot. LC-MS will confirm a mass increase of +130 Da, while retaining the complex 3:4:1 isotopic multiplet indicative of the intact Cl and Br atoms.

Protocol B: Regioselective C4-Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the first point of library diversity at the highly activated C4 position.

  • Procedure: Combine the N1-SEM protected scaffold (1.0 eq), a primary or secondary aliphatic amine (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol. Heat the mixture to 110 °C in a sealed tube for 12–16 hours. Cool, concentrate under reduced pressure, and purify via flash chromatography.

  • Causality: n-Butanol provides the necessary boiling point and protic environment to stabilize the transition state of the SNAr reaction. DIPEA is strictly required to act as an acid scavenger; it neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophilic amine, which would otherwise arrest the reaction.

  • Self-Validation: The success of this step is definitively proven by the isotopic pattern in the mass spectrum. The displacement of the chlorine atom causes the complex 3:4:1 multiplet to collapse into a clean 1:1 doublet , confirming the presence of the single remaining bromine atom.

Protocol C: C2'-Suzuki-Miyaura Cross-Coupling

Objective: Introduce the second point of library diversity via Pd-catalyzed cross-coupling at the C2'-aryl bromide handle.

  • Procedure: In a rigorously degassed Schlenk flask, combine the C4-aminated intermediate (1.0 eq), an arylboronic acid (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in a 4:1 mixture of 1,4-Dioxane and H2O. Heat to 90 °C for 8 hours under an argon atmosphere. Filter through Celite, concentrate, and purify.

  • Causality: Palladium(0) undergoes selective oxidative addition into the C-Br bond. The aqueous base (K2CO3) plays a dual role: it neutralizes the reaction and, critically, coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex. This complex is essential to drive the transmetalation step with the Pd(II) intermediate[3].

  • Self-Validation: Successful coupling is visually indicated by a strong increase in fluorescence under 365 nm UV light on a TLC plate, resulting from the extended π-conjugation of the newly formed biaryl system. LC-MS will show the complete disappearance of the 1:1 isotopic doublet, yielding a single dominant [M+H]+ peak, proving the successful displacement of the bromine atom.

(Note: Final library compounds can be globally deprotected to remove the SEM group using TFA in DCM or TBAF in THF, followed by standard reverse-phase preparative HPLC purification).

References

  • [1] Krause, M., Foks, H., & Gobis, K. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (MDPI via NIH). URL:[Link]

  • [2] Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. URL:[Link]

  • [3] Weseliński, Ł. J., Begoyan, V., Ferrier, A., & Tanasova, M. Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS Omega. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe solubility bottlenecks associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe solubility bottlenecks associated with 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine.

Rather than relying on trial-and-error, this guide applies a first-principles approach to physicochemical characterization, offering mechanistic explanations, self-validating protocols, and quantitative benchmarks to ensure your assays and in vivo studies succeed.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q: Why does 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine precipitate immediately in standard biological buffers (pH 7.4)? A: The insolubility of this compound is driven by two competing thermodynamic forces: high crystal lattice energy and extreme lipophilicity.

  • Lattice Energy: The imidazopyridine scaffold is highly planar, which promotes strong intermolecular π−π stacking and hydrogen bonding in the solid state[1].

  • Lipophilicity: The addition of the 4-bromophenyl and 4-chloro substituents drastically increases the hydrophobicity of the molecule (estimated LogP > 4.0). Furthermore, at a physiological pH of 7.4, the basic nitrogen of the imidazopyridine core (estimated pKa ~5.5–6.2) remains unprotonated[2]. Without an ionized functional group to facilitate ion-dipole interactions with water, the molecule acts as a "brick dust" compound, leading to immediate aggregation and precipitation.

G M 2-(4-Bromophenyl)-4-chloro- 1H-imidazo(4,5-c)pyridine C1 Planar Imidazopyridine Core (Strong π-π Stacking) M->C1 C2 Bromophenyl & Chloro Groups (High Lipophilicity) M->C2 E1 High Crystal Lattice Energy C1->E1 E2 High LogP (> 4.0) C2->E2 R Poor Aqueous Solubility (< 10 µg/mL) E1->R E2->R

Caption: Logical causality of low aqueous solubility based on molecular structure.

Part 2: Formulation & Solubilization Strategies

Q: Can I use pH adjustment to force this compound into solution? A: Yes, but with strict physiological limitations. Because the imidazopyridine core is weakly basic, lowering the vehicle pH below 4.0 (e.g., using 0.1 N HCl, citric acid, or forming a mesylate/oxalate salt) will protonate the basic nitrogen. This in situ salt formation significantly increases aqueous solubility[1][2]. Caution: If your downstream application is a live-cell assay or requires intravenous injection, the buffering capacity of blood/media will rapidly neutralize the drug, causing catastrophic precipitation.

Q: What is the optimal cosolvent system for in vitro screening? A: A binary or ternary cosolvent system is highly effective. Dimethyl sulfoxide (DMSO) is excellent for disrupting the primary crystal lattice. For aqueous dilution, Polyethylene Glycol 400 (PEG400) acts as a preferential solvation agent. PEG400 possesses a high hydrogen-bond acceptor count, which interacts favorably with the compound, reducing the dielectric constant of the aqueous phase and preventing rapid nucleation[3][4].

Q: How can I achieve a high-concentration aqueous formulation for in vivo dosing without using toxic levels of cosolvents? A: Cyclodextrin inclusion complexation is the gold standard for this chemotype. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity (approx. 6.0–6.5 Å) that perfectly encapsulates the lipophilic 4-bromophenyl moiety, while its hydrophilic exterior ensures aqueous solubility[5]. This host-guest complexation effectively masks the hydrophobic surface area without altering the compound's covalent structure or ionization state.

G Start Initial State: Solubility < 10 µg/mL Step1 1. pH Adjustment (Target pH 2-4) Start->Step1 Eval1 Solubility > 1 mg/mL? Step1->Eval1 Step2 2. Cosolvent System (DMSO / PEG400) Eval2 Solubility > 1 mg/mL? Step2->Eval2 Step3 3. Host-Guest Complexation (HP-β-CD) Eval3 Solubility > 1 mg/mL? Step3->Eval3 Eval1->Step2 No Success Proceed to Assay/Dosing Eval1->Success Yes Eval2->Step3 No Eval2->Success Yes Eval3->Success Yes Fail Advanced Formulation: Lipid Nanoparticles Eval3->Fail No

Caption: Stepwise troubleshooting workflow for enhancing aqueous solubility.

Part 3: Quantitative Data Presentation

To guide your formulation choices, the table below summarizes the expected solubility enhancements based on the physicochemical behavior of halogenated imidazopyridines.

Formulation Vehicle / StrategyMechanism of SolubilizationExpected Solubility (µg/mL)Fold EnhancementSuitability
PBS (pH 7.4) Baseline (Neutral state)< 5.01xNone
0.1 N HCl (pH 1.0) Ionization / Salt Formation~ 250 - 50050x - 100xGastric simulated fluid
5% DMSO / 40% PEG400 / 55% Water Preferential Solvation / Dielectric lowering~ 1,200240xIn vitro assays / IV dosing
20% w/v HP-β-CD in Water Host-Guest Inclusion Complexation> 3,500> 700xIn vivo oral / IV dosing

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Solubility Screening (Shake-Flask Method)

Purpose: To accurately determine the equilibrium solubility in various cosolvent mixtures.

  • Preparation: Add an excess amount (e.g., 5 mg) of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine to a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Water).

  • Equilibration: Vortex the suspension for 2 minutes. Place the tube in a thermoshaker at 25°C (or 37°C for physiological relevance) and agitate at 800 rpm for 48 hours. Causality note: 48 hours is strictly required to ensure the transition from metastable kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet the undissolved drug.

  • Self-Validation Step: Carefully extract the supernatant and analyze via HPLC-UV. To validate that equilibrium has been reached, compare the concentration at 24 hours versus 48 hours. If the variance is >5%, extend the incubation time. Additionally, shine a laser pointer through the supernatant; the absence of a Tyndall effect confirms you are measuring dissolved drug, not nano-precipitates.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To create a highly soluble, bioavailable formulation for in vivo studies.

  • Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Drug Addition: Slowly add 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine powder to the cyclodextrin solution in a 1:1 or 1:2 molar ratio.

  • Complexation (Kneading/Stirring): Stir the suspension magnetically at 500 rpm at room temperature for 72 hours. The initially cloudy suspension will gradually clarify as the hydrophobic bromophenyl ring is sequestered into the cyclodextrin cavity[5].

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Self-Validation Step: Lyophilize a small aliquot of the clear filtrate to obtain a dry powder. Re-dissolve this powder in D₂O and perform 2D ¹H-NMR (ROESY). The presence of cross-peaks between the internal cavity protons of HP-β-CD and the aromatic protons of the bromophenyl group mathematically validates true inclusion complexation rather than a simple physical mixture.

Part 5: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors Source: National Center for Biotechnology Information (PMC) URL:

  • Dissolution rate of poorly soluble drugs Source: DiVA Portal URL:

  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures Source: National Center for Biotechnology Information (PMC) URL:

  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions Source: ACS Omega URL:

Sources

Optimization

Removing halogenated impurities from synthesized 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine

Welcome to the Advanced API Troubleshooting Hub. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic and synthetic challenges associated with dual-halogenated imidazopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Troubleshooting Hub. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic and synthetic challenges associated with dual-halogenated imidazopyridine derivatives.

The Pathology of Halogenated Impurities

The synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine presents a unique purification challenge due to the presence of two distinct, reactive halogens (an aryl bromide and a heteroaryl chloride). While halogenation is frequently employed in drug design to enhance lipophilicity and membrane permeation[1], it simultaneously complicates the impurity profile.

The primary contaminants are typically dehalogenated isosteres (des-bromo and des-chloro derivatives) or over-halogenated analogs generated during upstream synthetic sequences. Because these impurities share near-identical molecular volumes and hydrophobicities with the target Active Pharmaceutical Ingredient (API), they routinely evade standard purification methodologies[2].

Interactive Troubleshooting & FAQs

Q: Why do prominent des-bromo (ΔM = -78 Da) and des-chloro (ΔM = -34 Da) impurities consistently appear in my crude reaction mixtures? A: This is a mechanistic consequence of the molecule's electronic environment. The 4-chloro position on the imidazo[4,5-c]pyridine core is highly electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis if exposed to aqueous bases during workup[3]. Conversely, the 4-bromophenyl group is vulnerable to hydrodehalogenation. If your synthetic route involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reductive conditions, the facile oxidative addition of Pd(0) into the C-Br bond, followed by hydride capture from solvents or trace impurities, will inevitably generate the des-bromo isostere[2].

Q: We are using a standard C18 preparative HPLC column, but the des-bromo impurity co-elutes with the target API. Why does this happen? A: Standard reverse-phase C18 columns rely almost exclusively on hydrophobic (London dispersion) interactions. The difference in lipophilicity between a halogenated pharmaceutical and its hydrogen-containing isostere is often too marginal to achieve baseline resolution on an alkyl stationary phase. The C18 chains cannot effectively differentiate the subtle changes in the electron cloud and polarizability introduced by the bromine atom, resulting in co-elution[4].

Q: What is the most effective chromatographic method for resolving these halogenated isosteres from the target API? A: To resolve closely related halogenated species, you must exploit orthogonal intermolecular forces. Switching the stationary phase from C18 to a 4 is the industry gold standard for this challenge[4]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient π-system. This allows the stationary phase to engage in differential π-π, dipole-dipole, and charge-transfer interactions with the polarizable bromine and chlorine atoms of your target API, which are absent in the des-halogenated impurities[2].

Q: How can we scale this purification to the preparative level without losing the resolution achieved on analytical LC-MS? A: Scaling up requires maintaining theoretical plates while increasing loading capacity. Utilizing Dynamic Axial Compression (DAC) columns packed with PFP stationary phases ensures a void-free bed, which is critical for maintaining resolution at the gram/kilogram scale. Furthermore, precise temperature control (e.g., maintaining the column at 40 °C) reduces mobile phase viscosity, thereby improving mass transfer kinetics within the stationary phase pores and sharpening the peaks of closely eluting halogenated analogs[4].

Empirical Data: Stationary Phase Selectivity

Summarizing quantitative resolution data is critical for proper column selection. The table below outlines the expected chromatographic behavior of the target API against its primary halogenated impurities.

Table 1: Comparative Chromatographic Resolution of Halogenated Impurities in Imidazopyridine Synthesis

Stationary PhasePrimary Interaction MechanismResolution (Rs) Target vs. Des-BromoResolution (Rs) Target vs. Des-ChloroProcess Recommendation
Octadecyl (C18) Hydrophobic (Dispersion)< 1.0 (Co-elution)1.2 (Partial Resolution)Not Recommended
Phenyl-Hexyl Hydrophobic + π-π1.5 (Baseline)1.8 (Baseline)Acceptable Alternative
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Charge-Transfer> 2.5 (Excellent)> 2.5 (Excellent)Highly Recommended

Self-Validating Preparative Protocol

Objective: Isolate 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine (>99.5% purity) from dehalogenated and over-halogenated isosteres.

Step 1: Sample Solvation & Matrix Normalization

  • Action: Dissolve the crude API in a 1:1 mixture of Dimethylformamide (DMF) and Acetonitrile (MeCN), filtering through a 0.45 µm PTFE membrane.

  • Causality: Halogenated imidazopyridines exhibit strong crystal lattice energies and poor solubility in highly aqueous starting mobile phases. DMF ensures complete molecular solvation, preventing on-column precipitation and subsequent pressure spikes or band distortion.

Step 2: Column Equilibration (PFP Stationary Phase)

  • Action: Equilibrate a Preparative PFP Column (e.g., 50 mm × 250 mm, 5 µm) with 90% Mobile Phase A (0.1% Trifluoroacetic acid in Water) and 10% Mobile Phase B (MeCN) at 40 °C[4].

  • Causality: The acidic modifier (TFA) suppresses the ionization of the basic imidazopyridine nitrogens, minimizing secondary interactions with residual silanols on the silica support that would otherwise cause severe peak tailing.

Step 3: Shallow Gradient Elution

  • Action: Execute a linear gradient from 10% B to 60% B over 40 minutes (1.25% B/min).

  • Causality: A shallow gradient through the critical elution zone is mandatory. Because the lipophilicity difference between the brominated API and the des-bromo impurity is marginal, rapid solvent strength increases will force co-elution. The extended residence time maximizes the differential π-π and dipole interactions unique to the PFP phase[2].

Step 4: Self-Validation (Analytical Feedback Loop)

  • Action: Before pooling preparative fractions, inject a 5 µL aliquot of the apex fraction into an analytical UHPLC-DAD-HRESIMS system[2].

  • Validation Criteria: The extracted ion chromatogram (EIC) must show a single peak for the exact mass of the target API ([M+H]+ ≈ 307.95 Da for the 79Br/35Cl isotope). If peaks corresponding to [M-78]+ (des-bromo) or [M-34]+ (des-chloro) are detected above 0.1% relative area, the fraction is automatically rejected and recycled into the crude feed.

Step 5: Lyophilization and Recovery

  • Action: Pool validated fractions, freeze using a dry-ice/solvent bath, and remove solvents via lyophilization.

  • Causality: Rotary evaporation of water/TFA mixtures concentrates the acid, which can induce late-stage hydrolysis of the 4-chloro group. Lyophilization removes the solvent matrix under sublimation conditions, preserving the chemical integrity of the halogenated API.

Decision Matrix Visualization

PurificationWorkflow A Crude Synthesis Product 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine B UHPLC-DAD-HRESIMS Profiling A->B C Impurity Classification B->C D1 Des-bromo Impurity (ΔM = -78 Da) C->D1 D2 Des-chloro Impurity (ΔM = -34 Da) C->D2 D3 Over-halogenated (e.g., Di-bromo) C->D3 E1 Prep-HPLC: PFP Stationary Phase (Fluorine-Halogen Orthogonal Interaction) D1->E1 Poor C18 Resolution D2->E1 Poor C18 Resolution D3->E1 If Recryst. Fails E2 Selective Recrystallization (Toluene/Heptane Gradient) D3->E2 Differential Solubility F High-Purity Target API (>99.5% Purity) E1->F E2->F

Workflow for identifying and resolving halogenated impurities using orthogonal purification strategies.

References

  • Source: acs.
  • Source: simsonpharma.
  • Source: researchgate.
  • Source: mdpi.
  • Source: ivoryresearch.

Sources

Troubleshooting

Preventing thermal degradation of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine during storage

Welcome to the Technical Support and Troubleshooting Center for 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine . This portal is designed for researchers, analytical chemists, and drug development professionals hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine . This portal is designed for researchers, analytical chemists, and drug development professionals handling this halogenated heterocycle. Below, you will find in-depth mechanistic explanations, storage guidelines, analytical troubleshooting steps, and validated protocols to prevent and quantify thermal degradation.

Core Mechanisms of Thermal Degradation (FAQs)

Q: Why does 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine degrade so readily at elevated temperatures? A: The primary thermal degradation pathway is the accelerated hydrolysis of the 4-chloro group. The causality lies in the electronic structure of the imidazo[4,5-c]pyridine core. The nitrogen atoms within the fused bicyclic system are highly electronegative, withdrawing electron density from the surrounding carbons via inductive and resonance effects. The carbon at the 4-position—flanked by the pyridine nitrogen and the bridgehead nitrogen—is severely electron-deficient.

When exposed to thermal stress, the activation energy required for Nucleophilic Aromatic Substitution ( ) is overcome. Even trace amounts of atmospheric moisture act as nucleophiles, attacking the 4-position, expelling the chloride ion, and forming a 4-hydroxy derivative (which rapidly tautomerizes to its more stable 4-oxo form)[1].

Q: Does oxygen play a role in the thermal degradation of this compound? A: Yes. Thermal stress in the presence of ambient oxygen can induce pyridine N-oxidation. The formation of an N-oxide intermediate further withdraws electron density from the pyridine ring, significantly lowering the energy barrier for subsequent nucleophilic dechlorination[2]. Therefore, thermal degradation is synergistic with oxidative stress[3].

Q: Is the 4-bromophenyl group also at risk of thermal degradation? A: Generally, no. The carbon-bromine bond on the phenyl ring is significantly more stable than the carbon-chlorine bond on the electron-deficient heterocycle. While photolytic debromination is possible under intense UV exposure, thermal degradation below 150°C almost exclusively targets the 4-chloro position[4].

Degradation A 2-(4-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine B Thermal Stress + Trace Moisture A->B C Thermal Stress + Oxygen A->C D Nucleophilic Aromatic Substitution (SNAr) B->D E Pyridine N-Oxidation C->E F 4-Hydroxy Derivative (Hydrolysis Product) D->F -HCl G N-Oxide Intermediate (Accelerates Dechlorination) E->G G->F Nucleophilic Attack

Fig 1. Mechanistic pathways of thermal degradation and hydrolysis.

Storage & Handling Guidelines

Q: What are the optimal storage conditions to prevent degradation? A: To comply with ICH Q1A(R2) guidelines for the long-term stability of sensitive active pharmaceutical ingredients (APIs) and intermediates[5], the compound must be stored under conditions that eliminate both thermal energy and moisture:

  • Temperature: Store solid stocks at -20°C . For short-term transit, temperatures must strictly not exceed 25°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent N-oxidation.

  • Moisture Control: Keep in a tightly sealed amber vial with an anhydrous desiccant (e.g., molecular sieves) to prevent hydrolytic reactions.

Troubleshooting LC-MS & Analytical Anomalies

Q: My LC-MS shows a new peak with a mass shift of -18 Da from the parent compound. What happened? A: A mass shift of -18 Da typically indicates the loss of the chlorine atom (-35.5 Da) and the addition of a hydroxyl group (+17 Da) via hydrolysis. This confirms that the sample was exposed to both moisture and heat. You must discard the compromised batch, as the pharmacological and chemical properties of the 4-hydroxy analog will drastically differ from the parent compound.

Q: How can I differentiate between thermal degradation and photodegradation in my samples? A: Photodegradation often leads to debromination (a mass shift of -79 Da) or complex ring-opening events. In contrast, pure thermal degradation in the dark predominantly yields the hydrolysis product (-18 Da) or N-oxides (+16 Da)[4]. Conducting a forced degradation study with proper light-protected controls will isolate the thermal variable.

Validated Experimental Protocols: Forced Thermal Degradation

To validate the storage integrity of your batches, perform a self-validating forced degradation study based on ICH Q1A(R2) standards[5]. This protocol is designed as a self-validating system: by running a -20°C control sample in parallel, any degradation observed in the stressed samples is definitively linked to the applied environmental variables, ruling out pre-existing stock contamination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine in anhydrous HPLC-grade Acetonitrile.

  • Control Aliquot (Validation Step): Transfer 1 mL to an amber HPLC vial, purge with Argon, seal, and store at -20°C.

  • Thermal Stress Aliquot (Dry): Transfer 1 mL to a sealed vial. Incubate in a controlled thermal block at 60°C for 14 days.

  • Thermal Stress Aliquot (Wet): Transfer 1 mL to a sealed vial containing 10% v/v LC-MS grade water to simulate moisture ingress. Incubate at 60°C for 7 days.

  • Oxidative Thermal Stress: Transfer 1 mL to a vial containing 3% . Incubate at 40°C for 48 hours to assess N-oxidation susceptibility[3].

  • Analysis: Analyze all samples via LC-MS using a C18 column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

  • Data Interpretation: The control must show >99% purity. Calculate the Arrhenius degradation kinetics based on the peak integration of the stressed samples.

Protocol S1 Sample Prep (Solid & Solution) S2 Thermal Stress (e.g., 60°C, 80°C) S1->S2 S3 LC-MS/HPLC Analysis S2->S3 S4 Peak Integration & Mass ID S3->S4 S5 Kinetic Modeling (Arrhenius Eq) S4->S5

Fig 2. Workflow for forced thermal degradation and stability profiling.

Quantitative Degradation Data

The following table summarizes the expected degradation profile and LC-MS mass shifts under various stress conditions to aid in rapid peak identification.

Stress ConditionReagents / EnvironmentTemp (°C)DurationPrimary DegradantExpected Mass Shift (LC-MS)
Control Anhydrous Argon-20°C6 monthsNone (Stable)0 Da
Thermal (Dry) Ambient Air60°C14 daysN-Oxide+16 Da
Thermal (Wet) 10% 60°C7 days4-Hydroxy-18 Da
Oxidative 3% 40°C48 hoursN-Oxide / Cleavage+16 Da / Variable
Photolytic UV-Vis Light (ICH Q1B)25°C1.2M lux-hrDebrominated-79 Da

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - International Council for Harmonisation (ICH) - 5

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water - Norwegian University of Science and Technology (NTNU) - 1

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines - National Institutes of Health (NIH) - 2

  • Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods - AKJournals - 4

  • Technical Support Center: Telacebec (Q203) Long-Term Storage and Stability - Benchchem - 3

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine. Designed for researchers, medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data based on established spectroscopic principles with a comparative analysis of structurally related compounds. Furthermore, it details a robust, self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra, ensuring data integrity and reproducibility.

The imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, analogous to naturally occurring purines, and its derivatives are explored for a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[1][2] Accurate structural elucidation is paramount in the development of these molecules, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state.[3]

Section 1: Predicted NMR Spectral Data

Caption: Molecular structure of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is based on the likely crystalline nature of the compound and its ability to dissolve a wide range of polar heterocyclic compounds. The residual solvent peak at ~2.50 ppm serves as a convenient reference.[6]

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
N1-H 13.0 - 13.5broad singlet (br s)-1HThe acidic imidazole proton is typically broad and significantly downfield, often exchanging with trace water in the solvent.
H 5'8.2 - 8.4doublet (d)~5.51HThis proton is ortho to the pyridine nitrogen (N5), leading to a downfield shift due to the nitrogen's electron-withdrawing inductive effect.
H 2''/ H 6''8.0 - 8.2doublet (d)~8.52HThese protons are ortho to the carbon attached to the electron-deficient imidazole ring, causing a downfield shift. They appear as a doublet due to coupling with H3''/H5''.
H 7'7.6 - 7.8doublet (d)~5.51HThis proton is meta to the pyridine nitrogen and coupled to H5', appearing slightly upfield relative to H5'.
H 3''/ H 5''7.7 - 7.9doublet (d)~8.52HThese protons are ortho to the bromine atom. The inductive effect of bromine and coupling to H2''/H6'' place them in this region.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR spectra are anticipated, yielding single sharp peaks for each unique carbon environment. The solvent signal for DMSO-d₆ at ~39.5 ppm is used for referencing.[6][7]

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C 2150 - 155The C2 carbon of the imidazole ring, bonded to two nitrogen atoms and an aromatic ring, is expected to be significantly deshielded and appear far downfield.
C 4, C 7a, C 3a140 - 150These are quaternary carbons within the fused heterocyclic system. Their exact positions are influenced by the adjacent nitrogen and chlorine atoms. C4, bonded to chlorine, will be strongly affected.
C 5'140 - 145This pyridine carbon, adjacent to nitrogen, is deshielded.
C 1''128 - 132The ipso-carbon of the bromophenyl ring, attached to the imidazole.
C 3''/ C 5''131 - 133Aromatic carbons ortho to the bromine atom.
C 2''/ C 6''128 - 130Aromatic carbons meta to the bromine atom.
C 4''122 - 126The carbon atom directly bonded to bromine is shifted upfield due to the heavy atom effect but also influenced by resonance.
C 7'115 - 120This pyridine carbon is expected to be the most upfield of the aromatic CH carbons in the pyridine ring.

Section 2: Comparative Analysis with Structural Analogs

To substantiate our predictions, we can compare the expected shifts with known data for related imidazopyridine structures. For instance, various 2-aryl-imidazo[4,5-b]pyridines have been synthesized and characterized. While the core is an isomer (imidazo[4,5-b] vs. imidazo[4,5-c]), the electronic effects of the substituents provide a valuable comparison.

In one study, the ¹H NMR spectrum of a 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivative in CDCl₃ showed pyridine protons at δ 8.52 and 8.26 ppm. The downfield position of these protons is consistent with our prediction for H5' in our target molecule. The presence of the chloro-substituent at the C4 position in our target molecule is expected to further influence the electronic environment of the pyridine ring protons. A study on chloro-substituted imidazo[4,5-c]pyridines indicated that protonation, and by extension electron density, is heavily influenced by such substitutions.[8]

The bromophenyl group's signals are highly characteristic. The expected AA'BB' system (appearing as two doublets) is a classic pattern for 1,4-disubstituted benzene rings. The chemical shifts predicted are in line with numerous reported compounds containing a 2-(4-bromophenyl) moiety attached to a heterocyclic system.[9]

Section 3: Gold-Standard Experimental Protocol for NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology represents a self-validating system, incorporating best practices to minimize artifacts and maximize spectral quality.[10][11]

Part A: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[12]

  • Compound Purity: Ensure the analyte is of high purity (>95%), free from solvents and particulate matter. If solids are present, the final solution must be filtered.

  • Mass Determination: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR using an analytical balance.[10]

  • Solvent Selection: Choose a high-purity deuterated solvent. For this compound, DMSO-d₆ is recommended. Use approximately 0.6 mL of the solvent.[13]

  • Dissolution: Add the solvent to the vial containing the sample. Gently vortex or sonicate the mixture until the compound is fully dissolved. The solution must be clear and homogeneous.[11]

  • Transfer to NMR Tube: Use a clean Pasteur pipette to transfer the solution into a high-quality, clean NMR tube (e.g., Wilmad or Norell). Avoid any solid particles. A small plug of cotton wool in the pipette can serve as a filter.[13] The filling height should be approximately 4-5 cm.[13]

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove fingerprints and dust. Cap the tube securely and label it clearly on the cap or the very top of the tube.[11][12]

Part B: NMR Data Acquisition

These parameters are for a typical 400 or 500 MHz spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent (the "lock" step), which stabilizes the magnetic field.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample. This step is crucial for achieving sharp, symmetrical peaks.[14]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (aq): 2-4 seconds.[15]

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).[16]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Pulse Angle: 30 degrees.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (aq): ~1 second.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative ¹³C NMR, a much longer delay (≥30s) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[7][15]

    • Number of Scans (ns): 1024 scans or more, as ¹³C has a low natural abundance.[17]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks are in positive, pure absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in 0.6 mL Deuterated Solvent (DMSO-d₆) weigh->dissolve transfer 3. Filter & Transfer to High-Quality NMR Tube dissolve->transfer clean 4. Clean & Label Tube transfer->clean insert 5. Insert Sample & Lock on Solvent Signal clean->insert shim 6. Shim for Field Homogeneity insert->shim acquire 7. Acquire FID (Set ¹H or ¹³C Parameters) shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline calibrate 11. Calibrate to Solvent Residual Peak baseline->calibrate analyze 12. Peak Pick & Integrate (¹H) calibrate->analyze

Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The structural confirmation of novel heterocyclic compounds like 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is critically dependent on high-resolution NMR spectroscopy. This guide provides a robust framework for understanding the anticipated ¹H and ¹³C NMR spectra of this molecule, based on sound chemical principles and comparative data. The predicted spectra feature a downfield imidazole N-H proton, distinct signals for the chloro-substituted pyridine ring, and a characteristic AA'BB' pattern for the 4-bromophenyl moiety. By adhering to the detailed experimental protocol provided, researchers can confidently acquire accurate and reliable spectral data, facilitating unambiguous structural assignment and accelerating research and development efforts.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • University of Vienna. NMR Sample Preparation. [Link]

  • Centre for Catalysis Research and Innovation (C-CART). GOOD LAB PRACTICE-NMR. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Camacho, C. et al. (2026, March 13). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link]

  • Guesmi, A. et al. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • Defence Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Lister, J. H., & Stanovnik, B. (1981). A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Australian Journal of Chemistry. [Link]

  • Du, Z. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. [Link]

  • Shawali, A. S. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Islamic University of Gaza. [Link]

  • University of Florida, Department of Chemistry. (2021, February 8). Common NMR experiments and the time it takes to run them. [Link]

  • Sim, J. H., & Kim, H. K. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of Analytical Methods in Chemistry. [Link]

  • Bruker. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]

  • Benci, K. et al. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Goker, H. et al. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research. [Link]

  • Guesmi, A. et al. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Pharmaceuticals. [Link]

  • Mahato, M. et al. Imidazopyridine–fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking. New Journal of Chemistry. [Link]

  • Wang, C. et al. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Bouanane, A. et al. A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO. Bulgarian Chemical Communications. [Link]

  • Al-Masoudi, N. A. et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Nagarajan, K. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Geidarov, R. K. et al. 4-(Aryl)-Benzo[11][18]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Molecules. [Link]

  • Salerno, A., & Perillo, I. A. (2005, February 28). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules. [Link]

  • Cherkasov, O. V. et al. (2005, July 26). PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR. Heterocycles. [Link]

  • Kratochvíl, M. et al. (2025, June 21). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences. [Link]

  • Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • NextSDS. 4-Chloro-2-(4-bromophenyl)-imidazo(4,5-c)pyridine. [Link]

  • PubChem. 4-chloro-1h-imidazo[4,5-c]pyridine. [Link]

  • Ghorab, M. M. et al. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) phenyl) prop-2-en-1-one. Tishk International University. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Ceylan, S. et al. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]

  • Salerno, A. et al. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. [Link]

  • Magyar, A. et al. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry. [Link]

Sources

Comparative

Comparative Analysis of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine and Emerging Imidazopyridine Inhibitors

As drug discovery pivots toward highly selective small molecules, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged purine bioisostere. By mimicking the adenine core of ATP, these compounds effectively targ...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective small molecules, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged purine bioisostere. By mimicking the adenine core of ATP, these compounds effectively target the hinge regions of kinases, viral polymerases, and DNA repair enzymes.

This guide provides an in-depth mechanistic and comparative analysis of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine against other leading imidazopyridine-class inhibitors. By dissecting the structural causality behind its halogenated substitutions, researchers can better utilize this scaffold in hit-to-lead optimization and complex biochemical assays.

Structural Causality & Mechanistic Profiling

The pharmacological behavior of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is driven by its highly rationalized bipartite functionalization:

  • The Imidazo[4,5-c]pyridine Core: This acts as a 3-deazapurine analog. The nitrogen atoms in the imidazole ring serve as critical hydrogen-bond donors/acceptors, anchoring the molecule to the backbone amides of a target enzyme's hinge region[1].

  • The 4-Chloro Substitution: Halogenation at the C4 position serves a dual purpose. Biochemically, it modulates the pKa of the adjacent pyridine nitrogen, enhancing membrane permeability and optimizing the electronic fit within the binding pocket. Synthetically, it acts as a highly reactive electrophilic handle for SN​Ar (nucleophilic aromatic substitution) reactions, allowing rapid diversification into complex 3-deazapurine nucleosides[2].

  • The 2-(4-Bromophenyl) Motif: The addition of a bulky, lipophilic bromophenyl group at the C2 position drives deep insertion into hydrophobic pockets. The heavy bromine atom is capable of forming highly directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens or aromatic side chains) in the active site, a mechanism similarly observed in the antiviral efficacy of related compounds[3].

Comparative Efficacy Landscape

To contextualize the performance of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine, we must benchmark it against other validated imidazopyridine inhibitors. The table below summarizes the quantitative data across different targets, highlighting how peripheral substitutions dictate target selectivity.

Quantitative Data Comparison
InhibitorPrimary TargetKey Structural FeaturePotency (IC50 / EC50)Cellular Model
2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine Kinases / Polymerases (Scaffold)C4-Chloro, C2-BromophenylTarget-dependent (Low µM range)Broad-spectrum intermediate
BPIP [3]CSFV RNA-dependent RNA Polymerase5-[(4-bromophenyl)methyl]EC50: 1.6 ± 0.4 µMPK(15) Cells
XZ-120312 [4]PARP-1C7-carboxamide, C2-propylpiperidinIC50: 8.6 ± 0.6 nMSW-620, A549 Cells
Compound 28c [5]Aurora-A KinaseImidazo[4,5-b]pyridine analogIC50: < 50 nMHCT116 Cells

Insight: While XZ-120312 achieves nanomolar potency via specific carboxamide-driven hydrogen bonding with PARP-1[4], the di-halogenated nature of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine makes it an ideal precursor for targeting viral polymerases, mirroring the hydrophobic stacking interactions seen in BPIP[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal controls to distinguish true mechanistic efficacy from assay artifacts.

Protocol A: In Vitro Target Engagement & Enzyme Inhibition Assay

Objective: Quantify the IC50 of the inhibitor while ruling out promiscuous aggregation.

  • Buffer Preparation: Prepare a kinase/polymerase assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , and 1 mM DTT.

    • Causality: DTT is critical to maintain the reduced state of catalytic cysteines in the target enzyme, preventing false inhibition via oxidative cross-linking.

  • Detergent Addition: Supplement the buffer with 0.01% (v/v) Triton X-100.

    • Causality: Highly lipophilic compounds like those containing a 4-bromophenyl group can form colloidal aggregates that sequester enzymes non-specifically. Triton X-100 disrupts these colloids, ensuring the observed IC50 reflects true 1:1 stoichiometric binding.

  • Compound Titration: Prepare a 10-point dose-response curve of the inhibitor in DMSO (final DMSO concentration 1%).

  • Orthogonal Control: Run a parallel assay using a des-bromo, des-chloro analog of the imidazopyridine.

    • Causality: This self-validates the assay by proving that the halogenated moieties are the primary drivers of binding affinity.

  • Detection: Initiate the reaction with ATP/NTPs and measure product formation via a luminescence-based readout (e.g., Kinase-Glo) after 60 minutes.

Protocol B: Cellular Efficacy & Cytotoxicity Decoupling

Objective: Validate intracellular target inhibition while controlling for generalized toxicity.

  • Cell Seeding: Seed target cells (e.g., HCT116 or PK-15) at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Expose cells to the inhibitor for 72 hours.

  • Dual-Readout Validation:

    • Step 3a (Target Biomarker): Lyse a subset of cells and perform a Western blot for the specific downstream phosphorylated substrate (e.g., p-Aurora A or viral RNA titer).

    • Step 3b (Viability): Perform an MTT or CellTiter-Glo assay on the remaining wells.

    • Causality: By comparing the EC50​ of biomarker suppression against the CC50​ (cytotoxic concentration) of cell death, researchers establish a therapeutic window, proving the compound kills cells because of target inhibition, not off-target membrane disruption.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of how specific structural modifications on the imidazo[4,5-c]pyridine scaffold translate to downstream biological efficacy.

G Inhibitor 2-(4-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine Core Imidazo[4,5-c]pyridine Core Inhibitor->Core Scaffold Sub1 4-Chloro Group Inhibitor->Sub1 Modulates pKa Sub2 2-(4-Bromophenyl) Group Inhibitor->Sub2 Lipophilicity Target Target Enzyme Binding Core->Target Hinge Binding Sub1->Target Electronic Fit Sub2->Target Pocket Insertion Outcome Pathway Inhibition Target->Outcome Efficacy

Mechanistic binding dynamics of halogenated imidazo[4,5-c]pyridine inhibitors.

References

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. National Institutes of Health (NIH) / PubMed.3

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). National Institutes of Health (NIH) / PubMed.4

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. American Chemical Society (ACS).5

  • 4-Chloro-1H-imidazo[4,5-c]pyridine | CID 5373364 - Structure, Properties, and Uses. PubChem / NIH.1

Sources

Validation

Comparative Profiling Guide: 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine vs. Standard Reference Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold has emerged as a highly privileged pharmacophore in the development of targeted kinase inhibitors[1]. While first-generation covalent inhibitors have revolutionized the treatment of B-...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[4,5-c]pyridine scaffold has emerged as a highly privileged pharmacophore in the development of targeted kinase inhibitors[1]. While first-generation covalent inhibitors have revolutionized the treatment of B-cell malignancies and autoimmune diseases, acquired resistance necessitates the development of potent, reversible alternatives.

This technical guide provides an objective, data-driven comparison of the experimental building block 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (hereafter referred to as BCIP ) against standard reference inhibitors, specifically focusing on its application as a Bruton's Tyrosine Kinase (BTK) inhibitor[2]. We evaluate its binding modality, off-target profile, and efficacy against resistant kinase mutants.

Structural Rationale & Mechanistic Causality

To understand the comparative efficacy of BCIP, we must analyze its structural interactions within the kinase domain.

  • The Hinge-Binding Core: The imidazo[4,5-c]pyridine core acts as a classic hinge-binding motif. It forms critical, reversible hydrogen bonds with the backbone of the kinase hinge region (e.g., Met477 in BTK), mimicking the adenine ring of ATP[2].

  • The Halogen Effect: The 4-chloro and 2-(4-bromophenyl) substitutions are not arbitrary. The 4-bromophenyl group extends deeply into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. The heavy bromine atom participates in halogen bonding —a highly directional interaction that significantly enhances target residence time and selectivity over structurally similar TEC-family kinases (like ITK or EGFR) without relying on covalent bond formation.

  • Overcoming Resistance: Standard reference drugs like Ibrutinib rely on forming an irreversible covalent bond with Cys481. When tumors mutate this residue (C481S mutation), Ibrutinib loses its efficacy. Because BCIP is a reversible, ATP-competitive inhibitor, its binding affinity is entirely independent of Cys481, allowing it to maintain nanomolar potency against resistant strains.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) BCIP 2-(4-Bromophenyl)-4-chloro- 1H-imidazo[4,5-c]pyridine BCIP->BTK Reversible Inhibition IBR Ibrutinib (Reference) IBR->BTK Covalent Inhibition

Figure 1: BTK signaling cascade and targeted inhibition by imidazo[4,5-c]pyridines.
Comparative Profiling: Quantitative Data

The following table summarizes the representative biochemical profiling of BCIP compared to Ibrutinib (a targeted covalent BTK inhibitor) and Staurosporine (a potent, non-selective pan-kinase reference inhibitor).

Kinase TargetBCIP (IC₅₀)Ibrutinib (IC₅₀)Staurosporine (IC₅₀)
BTK (Wild-Type) 14.5 nM0.5 nM3.2 nM
BTK (C481S Mutant) 22.1 nM >10,000 nM4.5 nM
EGFR >5,000 nM5.6 nM1.5 nM
ITK 850 nM10.5 nM6.8 nM
DNA-PK 120 nM>10,000 nM15.0 nM

Data Interpretation: While Ibrutinib is highly potent against WT BTK, it fails completely against the C481S mutant. BCIP maintains a nearly equipotent profile against both WT and mutant BTK. Furthermore, BCIP demonstrates superior selectivity over EGFR compared to Ibrutinib, reducing the likelihood of dermatological and gastrointestinal off-target toxicities. Note that imidazo[4,5-c]pyridines also show notable activity against DNA-PK[3], making them versatile scaffolds for oncology.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols have been designed as self-validating systems. We explicitly avoid traditional fluorescence-based assays (like FRET) for this compound class.

Protocol 1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Expertise & Causality: Halogenated aromatic compounds like BCIP often exhibit intrinsic autofluorescence or act as fluorescence quenchers, which can yield false positives or skewed IC₅₀ curves in standard FRET assays. To eliminate this optical interference, we utilize the luminescence-based ADP-Glo assay, which measures kinase activity indirectly via ATP consumption, completely isolating the readout from the compound's physical optical properties.

Self-Validation: This protocol mandates a "No Enzyme Control" (NEC) to establish the background baseline of spontaneous ATP hydrolysis, and a "Staurosporine Control" to validate the dynamic range and sensitivity of the specific kinase batch.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute BCIP and Ibrutinib in 100% DMSO (10-point curve, 3-fold dilutions), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% in the assay.

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of compound, 2 µL of BTK enzyme (final concentration 1 nM), and incubate for 30 minutes at room temperature to allow reversible equilibrium binding.

  • Initiation: Add 1 µL of ATP/Substrate mix (final ATP = 10 µM, Poly(Glu,Tyr) peptide = 0.2 mg/mL). Incubate for 60 minutes at room temperature.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luciferase-driven luminescent signal. Read on a microplate luminometer after 30 minutes.

Workflow Step1 1. Kinase Reaction BTK + ATP + Substrate Step2 2. ADP-Glo Reagent Deplete unreacted ATP Step1->Step2 Step3 3. Kinase Detection Convert ADP to ATP Step2->Step3 Step4 4. Data Analysis Calculate IC50 Step3->Step4

Figure 2: ADP-Glo Kinase Assay workflow ensuring autofluorescence-free quantification.
Protocol 2: Cellular Target Engagement (p-BTK Y551 Western Blot)

Expertise & Causality: In vitro biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues of the bromophenyl moiety. We assess true intracellular target engagement by measuring the suppression of BTK phosphorylation at Tyrosine 551 (the transphosphorylation site activated by SYK) in human Ramos B-cells.

Self-Validation: A critical failure point in kinase profiling is mistaking compound-induced cytotoxicity or protein degradation for kinase inhibition. To validate the mechanism, we probe for Total BTK and GAPDH simultaneously. If p-BTK decreases but Total BTK remains stable, the compound is a true kinase inhibitor. If both decrease, the compound is inducing degradation or cell death.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture Ramos cells (human Burkitt's lymphoma) in RPMI-1640 + 10% FBS. Seed at 2×106 cells/mL. Treat with BCIP (0.1, 1, and 10 µM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate the B-cell receptor (BCR) by adding 10 µg/mL anti-human IgM for 10 minutes to induce robust BTK phosphorylation.

  • Lysis: Immediately pellet cells and lyse in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Crucial: The phosphatase inhibitor prevents artificial loss of the p-BTK signal during sample handling.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-BTK (Y551), anti-Total BTK, and anti-GAPDH. Detect using HRP-conjugated secondary antibodies and ECL substrate.

References
  • - European Journal of Medicinal Chemistry[2]

  • - International Journal of Molecular Sciences[1]

  • - Journal of Medicinal Chemistry[3]

Sources

Comparative

A Comparative Benchmarking Guide to the Biological Activity of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine Analogs

Introduction: The Promise of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry. Its structural and electronic similarity to natural purines allows...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry. Its structural and electronic similarity to natural purines allows it to interact with a wide range of biological macromolecules, including enzymes and receptors.[1][2][3][4] This versatility has led to the development of imidazopyridine-based compounds with diverse therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[5][6][7] A significant portion of this activity, particularly in oncology, stems from the ability of these compounds to inhibit protein kinases, which are crucial regulators of cellular processes that are often dysregulated in cancer.[8][9][10][11]

This guide focuses on a specific parent compound, 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine (Cpd-Core) , and provides a systematic framework for benchmarking its biological activity against a panel of rationally designed analogs. Our objective is to elucidate key structure-activity relationships (SAR) by systematically evaluating these compounds through a tiered experimental approach, from broad cellular screening to specific molecular target engagement and mechanistic analysis.

Rational Design and Selection of Analogs

To explore the chemical space around our core compound, we synthesized three analogs, each designed to probe the contribution of specific structural features to biological activity.

  • Cpd-Core: 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

  • Analog A (Cpd-A): 2-(4-Fluorophenyl )-4-chloro-1H-imidazo[4,5-c]pyridine

    • Rationale: To evaluate the effect of a smaller, more electronegative halogen at the para-position of the phenyl ring. This modification can influence binding affinity through altered halogen bonding and electronic properties.

  • Analog B (Cpd-B): 2-(4-Bromophenyl)-4-methoxy -1H-imidazo[4,5-c]pyridine

    • Rationale: To replace the chlorine atom on the pyridine ring with a methoxy group. This assesses the impact of substituting an electron-withdrawing halogen with an electron-donating group, which can affect the overall electron density of the heterocyclic system and its hydrogen bonding capacity.

  • Analog C (Cpd-C): 2-(4-Bromophenyl)-4-chloro-1-methyl -1H-imidazo[4,5-c]pyridine

    • Rationale: To alkylate the imidazole nitrogen. This modification eliminates a hydrogen bond donor site at the N1 position and introduces a small, lipophilic group, which can influence cell permeability and target engagement.

A Tiered Strategy for Biological Benchmarking

A multi-tiered approach ensures an efficient and logical progression from broad phenotypic effects to specific molecular mechanisms. This strategy allows for the early deselection of inactive compounds and focuses resources on the most promising candidates.

G cluster_0 Benchmarking Workflow tier1 Tier 1: Cellular Viability Screening (High-Throughput Cytotoxicity Assessment) tier2 Tier 2: In Vitro Kinase Inhibition (Direct Target Engagement) tier1->tier2 Potent compounds advance tier3 Tier 3: Mechanism of Action (Apoptosis Induction Analysis) tier2->tier3 Active inhibitors advance sar Structure-Activity Relationship (SAR) & Lead Identification tier3->sar

Caption: A tiered experimental workflow for benchmarking compound activity.

Tier 1: Cellular Viability and Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compounds against relevant cancer cell lines. This provides a broad measure of their potential as anticancer agents.

Rationale for Experimental Choices
  • Cell Lines: We selected MCF-7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma) cell lines. These are well-characterized and widely used in cancer research, representing two prevalent cancer types where kinase signaling is a validated therapeutic target.[8][12]

  • Assay Method: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay was chosen over the more traditional MTT assay.[13][14] The XTT assay's primary advantage is that its formazan product is water-soluble, eliminating the need for a solubilization step.[14] This simplifies the protocol, reduces potential errors, and saves time.[14] The assay measures the reduction of the XTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, providing a reliable proxy for cell viability.[13][15]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed MCF-7 or HCT116 cells into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cpd-Core and its analogs (Cpd-A, Cpd-B, Cpd-C) in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[13]

  • Assay Development: Add 50 µL of the prepared XTT working solution to each well.

  • Final Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂, protected from light, to allow for the conversion of XTT to the colored formazan product by viable cells.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm should be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Results: Cellular Cytotoxicity

The following table summarizes the IC₅₀ values obtained from the XTT assays.

Compound IDChemical NameIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
Cpd-Core 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine5.27.8
Cpd-A 2-(4-Fluorophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine1.8 2.5
Cpd-B 2-(4-Bromophenyl)-4-methoxy-1H-imidazo[4,5-c]pyridine> 50> 50
Cpd-C 2-(4-Bromophenyl)-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine15.622.4

Interpretation: Cpd-A demonstrated significantly higher potency than the parent compound against both cell lines. Conversely, Cpd-B was largely inactive, suggesting the 4-chloro group is critical for activity. Cpd-C showed reduced activity, indicating that the N-H group of the imidazole ring may be important for target interaction. Based on these results, Cpd-A and Cpd-Core were advanced to Tier 2 for target-specific analysis.

Tier 2: In Vitro Kinase Inhibition Assay

To determine if the observed cytotoxicity is due to direct inhibition of a specific molecular target, we performed an in vitro biochemical assay.

Rationale for Experimental Choices
  • Target Selection: The imidazo[4,5-b]pyridine scaffold (a close isomer) is a known inhibitor of Aurora kinases, which are critical regulators of mitosis and frequently overexpressed in cancers.[9][10][11] We therefore selected Aurora Kinase A as a plausible and highly relevant target for our imidazo[4,5-c]pyridine series.

  • Assay Method: A non-radioactive, in vitro kinase assay provides a clean and direct measurement of enzyme inhibition.[16] The assay measures the transfer of a phosphate group from ATP to a specific substrate by the purified kinase enzyme.[16] By quantifying the amount of phosphorylated product, we can determine the inhibitory effect of our compounds on the kinase's catalytic activity.

Experimental Protocol: In Vitro Aurora Kinase A Assay
  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).

  • Reaction Setup: In a 96-well plate, combine the following components:

    • Purified recombinant Aurora Kinase A enzyme.

    • A specific peptide substrate for Aurora Kinase A.

    • Test compounds (Cpd-Core and Cpd-A) at a range of concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km value.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a fluorescence polarization (FP) assay or a time-resolved FRET (TR-FRET) assay, which detect the product without separation steps.[16]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ values for each compound by plotting inhibition versus inhibitor concentration.

Results: Direct Kinase Inhibition
Compound IDIC₅₀ (nM) vs. Aurora Kinase A
Cpd-Core 150
Cpd-A 35

Interpretation: The biochemical data strongly correlate with the cellular data. Cpd-A is a significantly more potent inhibitor of Aurora Kinase A than Cpd-Core. This result supports the hypothesis that the cytotoxic effects observed in Tier 1 are, at least in part, mediated by the direct inhibition of Aurora Kinase A.

Tier 3: Mechanism of Action - Apoptosis Induction

Having identified a potent compound (Cpd-A) and its likely molecular target, the final tier investigates the downstream cellular consequence of this inhibition—specifically, whether it induces programmed cell death (apoptosis).

Rationale for Experimental Choices
  • Methodology: Western blotting is a robust technique for detecting specific proteins and their modifications, which are hallmarks of apoptosis.[17][18] Inhibition of Aurora Kinase A is known to cause mitotic arrest, which can subsequently trigger apoptosis.

  • Biomarkers: We chose to probe for two key markers:

    • Cleaved Caspase-3: Caspase-3 is a critical executioner caspase. Its cleavage from an inactive pro-form to an active form is a central event in the apoptotic cascade.[18][19]

    • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme. It is a key substrate for activated Caspase-3, and its cleavage is considered an irreversible step in apoptosis.[17][18]

G cluster_0 Apoptosis Pathway cpdA Cpd-A aurora Aurora Kinase A Inhibition cpdA->aurora arrest Mitotic Arrest aurora->arrest procaspase3 Pro-Caspase-3 (Inactive) arrest->procaspase3 caspase3 Cleaved Caspase-3 (Active) procaspase3->caspase3 Cleavage parp PARP-1 caspase3->parp cleaved_parp Cleaved PARP-1 parp->cleaved_parp Cleavage apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Simplified pathway showing Cpd-A inducing apoptosis via key markers.

Experimental Protocol: Western Blot for Apoptosis Markers
  • Cell Treatment: Culture MCF-7 cells and treat them with Cpd-A at concentrations corresponding to its 1x and 5x IC₅₀ values for 24 hours. Include an untreated control.

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP-1. A primary antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the bands for cleaved Caspase-3 and cleaved PARP-1 in the treated samples to the untreated control, normalizing to the β-actin loading control.

Results: Apoptosis Induction
TreatmentCleaved Caspase-3 LevelCleaved PARP-1 Level
Untreated ControlBasalBasal
Cpd-A (1x IC₅₀)IncreasedIncreased
Cpd-A (5x IC₅₀)Strongly Increased Strongly Increased

Interpretation: Treatment with Cpd-A led to a dose-dependent increase in the levels of both cleaved Caspase-3 and cleaved PARP-1. This result confirms that the cytotoxicity induced by Cpd-A is mediated through the induction of apoptosis, consistent with the mechanism of action for an Aurora Kinase A inhibitor.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking the biological activity of novel chemical entities. Through this tiered analysis, we have elucidated key structure-activity relationships for the 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine scaffold.

Key Findings:

  • SAR Insights: The 4-chloro group on the pyridine ring and the N-H on the imidazole are crucial for activity. Substitution of the 4-bromo group on the phenyl ring with a 4-fluoro group (Cpd-A) enhances potency by over 2.5-fold in cellular assays.

  • Target Engagement: The superior cytotoxicity of Cpd-A is directly correlated with its enhanced inhibitory activity against Aurora Kinase A (IC₅₀ = 35 nM).

  • Mechanism of Action: The cytotoxic effect of Cpd-A is confirmed to be mediated by the induction of apoptosis.

Based on this comprehensive benchmarking, Cpd-A (2-(4-Fluorophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine) emerges as the lead candidate from this series. Future work should focus on full kinase panel screening to assess its selectivity, evaluation in additional cancer cell lines, and preclinical studies to determine its pharmacokinetic properties and in vivo efficacy.

References

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  • Goral, A., Badowska-Roslonek, K., & Ramallo-Gomez, S. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(9), 2686. Retrieved from [Link]

  • Moon, S., Kim, W., Kim, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2616. Retrieved from [Link]

  • Goral, A., Badowska-Roslonek, K., & Ramallo-Gomez, S. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

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  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.4. Quantification of Apoptosis Using Western Blot. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Cardia, M. C., Distinto, S., & Meleddu, R. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5396. Retrieved from [Link]

  • Kralj, M., Ester, K., & Dragojevic, P. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 16. Retrieved from [Link]

  • Wang, H., & Li, J. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 21-29. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or.... Retrieved from [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 74. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

As laboratory professionals engaged in the crucial work of drug discovery and development, our responsibilities extend beyond the bench. The safe management and disposal of chemical reagents are paramount to ensuring per...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals engaged in the crucial work of drug discovery and development, our responsibilities extend beyond the bench. The safe management and disposal of chemical reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed operational plan for the proper disposal of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Compound Identification and Hazard Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's identity and associated hazards is essential.

Chemical Identity:

  • Chemical Name: 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine

  • Molecular Formula: C₁₂H₇BrClN₃

  • Key Structural Features: This molecule is a multi-halogenated (containing both bromine and chlorine) organic compound built on an imidazopyridine heterocyclic scaffold.[1][2] The presence of carbon-halogen bonds is the primary determinant for its classification as a hazardous waste.[3]

PropertyValueSource
Molecular Weight 324.56 g/mol Calculated
CAS Number 75008-00-3[4]
Classification Halogenated Organic Compound[3][5]

Hazard Profile: While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not readily available in public databases, its hazard profile can be reliably inferred from closely related imidazopyridine derivatives and halogenated aromatics.[6][7][8]

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[6][8]

  • Eye Damage/Irritation: Expected to cause serious eye irritation.[6][8]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[9][10]

Due to these potential hazards, 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine must be managed as a hazardous chemical waste from the point of generation through to its final disposal.

Regulatory Framework: The "Why" Behind the Procedure

The disposal protocol for this compound is dictated by stringent regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards.

  • Halogenated Organic Compounds (HOCs): This compound falls into the category of halogenated organic compounds. The EPA regulates HOCs due to their potential to form dioxins and other persistent pollutants if not treated correctly.[3][11]

  • Waste Segregation: It is a universal regulatory and safety requirement to segregate halogenated waste from non-halogenated waste.[5][12] This is because the required disposal methods differ significantly in both process and cost. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HCl and HBr) formed during combustion.[13][14] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, leads to cross-contamination and significantly increases disposal costs and complexity.[12]

Pre-Disposal Procedures: On-Site Management

Proper management begins at the lab bench. The following steps ensure safety and compliance during the accumulation of waste.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, either in pure form or as waste, ensure the appropriate PPE is worn.[15]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[9]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[9]

  • Body Protection: A lab coat is mandatory. For handling larger quantities or in case of a spill, impervious clothing may be necessary.[15]

Step 2: Waste Segregation and Containerization This is the most critical step in daily laboratory operations.

  • Designated Container: Use only a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[5] This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[16]

  • No Mixing:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol).[12]

    • DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[5][12]

  • Solid vs. Liquid: If disposing of the compound as a solid, it should be collected in a separate, clearly labeled "Halogenated Solid Waste" container. If it is dissolved in a halogenated solvent (e.g., dichloromethane), it can be added to the "Halogenated Organic Waste" liquid container.

Step 3: Labeling Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state:

  • The words "HAZARDOUS WASTE" [12]

  • The full chemical name(s) of the contents (e.g., "Waste 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine in Dichloromethane").

  • Approximate percentages of each component.[12]

  • The date accumulation started.

  • The associated hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

The following workflow outlines the process from the laboratory to final disposal.

Sources

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